molecular formula C14H23NO2 B2661208 (2,2-Diethoxyethyl)(1-phenylethyl)amine CAS No. 76143-77-6

(2,2-Diethoxyethyl)(1-phenylethyl)amine

Cat. No.: B2661208
CAS No.: 76143-77-6
M. Wt: 237.343
InChI Key: QDHRXUGGUCCOLT-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a secondary amine group, an aromatic phenyl group, and two ethoxy groups attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)(1-phenylethyl)amine typically involves the reaction of 2,2-diethoxyethanol with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Diethoxyethyl)(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(1-phenylethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxyethyl)(1-phenylethyl)amine: Similar structure but with methoxy groups instead of ethoxy groups.

    (2,2-Diethoxyethyl)(1-cyclohexylethyl)amine: Similar structure but with a cyclohexyl group instead of a phenyl group.

Uniqueness

(2,2-Diethoxyethyl)(1-phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2-diethoxy-N-(1-phenylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-16-14(17-5-2)11-15-12(3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRXUGGUCCOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(C)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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